N-[4-chloro-1-(3-fluorobenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N~2~-[4-CHLORO-1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a heterocyclic compound that contains both pyrazole and triazolopyrimidine moieties. These types of compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[4-CHLORO-1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the formation of the pyrazole ring followed by the construction of the triazolopyrimidine scaffold. The reaction conditions often include the use of bases, solvents like dimethylformamide (DMF), and catalysts to facilitate cyclization and condensation reactions .
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N~2~-[4-CHLORO-1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can result in the replacement of chloro or fluoro groups with other functional groups .
Scientific Research Applications
N~2~-[4-CHLORO-1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and agrochemicals
Mechanism of Action
The mechanism of action of N2-[4-CHLORO-1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyrimidine derivatives and pyrazole-containing compounds, such as:
Fluconazole: An antifungal agent containing a triazole ring.
Anastrozole: An aromatase inhibitor used in the treatment of breast cancer.
Flupoxam: An herbicide with a triazole moiety
Uniqueness
N~2~-[4-CHLORO-1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple points of interaction with biological targets, making it a versatile compound for drug discovery and development .
Properties
Molecular Formula |
C16H11ClFN7O |
---|---|
Molecular Weight |
371.75 g/mol |
IUPAC Name |
N-[4-chloro-1-[(3-fluorophenyl)methyl]pyrazol-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C16H11ClFN7O/c17-12-9-24(8-10-3-1-4-11(18)7-10)22-13(12)20-15(26)14-21-16-19-5-2-6-25(16)23-14/h1-7,9H,8H2,(H,20,22,26) |
InChI Key |
NNARJLHOUUVPHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=C(C(=N2)NC(=O)C3=NN4C=CC=NC4=N3)Cl |
Origin of Product |
United States |
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